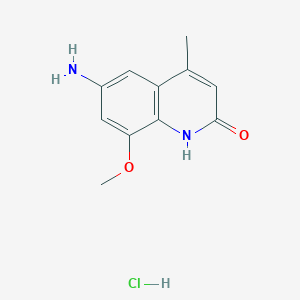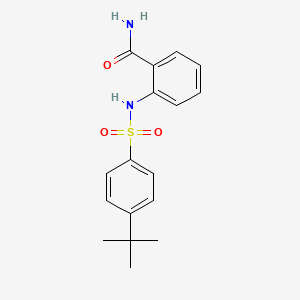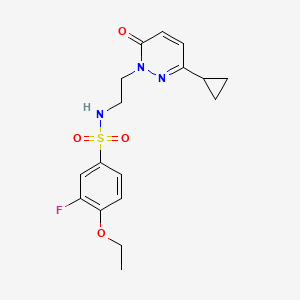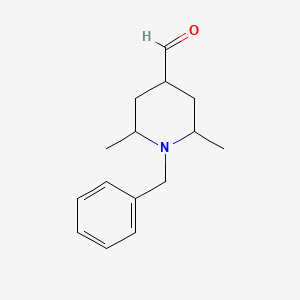![molecular formula C18H20ClNO5S B2357444 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide CAS No. 946286-30-2](/img/structure/B2357444.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yloxy group, a sulfonamide group, and a 4-chlorophenethyl group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many biologically active compounds . The sulfonamide group is a functional group that is present in many drugs, including some antibiotics . The 4-chlorophenethyl group is a substituted phenethyl group, which is a common structural motif in organic chemistry .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups around the propane-1-sulfonamide backbone. The exact structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzo[d][1,3]dioxol-5-yloxy group could potentially increase its lipophilicity .Scientific Research Applications
Environmental Exposure and Health Implications
Environmental Phenols and Human Exposure : A study on environmental phenols, a group of chemicals with widespread uses in consumer products, food and beverage processing, and pesticides, assessed exposure in pregnant women. This research is crucial for understanding the potential health implications of chemical exposure during pregnancy and its impact on both maternal and child health (Mortensen et al., 2014).
Chemical Exposure in Firefighters : Research on firefighters exposed to various chemicals, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, highlights the occupational risks and the need for monitoring and mitigating exposure to hazardous substances in high-risk professions (Shaw et al., 2013).
Indoor and Outdoor Air Quality : Studies on perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments provide insights into the sources of these compounds and their distribution in the environment. This research is vital for developing strategies to reduce human exposure to harmful chemicals (Shoeib et al., 2005).
Human Health Research
Exposure to Polyfluoroalkyl Chemicals : A pilot study in Catalonia, Spain, investigated the blood concentrations of various perfluorinated compounds, shedding light on the exposure levels among different demographics and the potential health risks associated with these chemicals (Ericson et al., 2007).
Chemical Excretion and Human Biomonitoring : Research on the excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, in Danish populations contributes to our understanding of human exposure levels and the effectiveness of regulatory measures in reducing contact with potentially harmful substances (Frederiksen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(4-chlorophenyl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c19-15-4-2-14(3-5-15)8-9-20-26(21,22)11-1-10-23-16-6-7-17-18(12-16)25-13-24-17/h2-7,12,20H,1,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKSBRVYTYQHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)

![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2357372.png)



![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)
![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)
![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
